molecular formula C14H15N3O2S B2690186 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448045-19-9

6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2690186
M. Wt: 289.35
InChI Key: BJZAOACBMKAJOV-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, one method involves a [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . The specific molecule you mentioned seems to have additional functional groups attached to the pyrimidine ring, including a sulfonyl group and a pyrrolo group.


Chemical Reactions Analysis

The key mechanism of action of many pyrimidine derivatives involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact molecular structure. Pyrimidines are generally soluble in water .

Scientific Research Applications

1. Crystal Structures and Hydrogen-Bonded Motifs

  • R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Pyrimethamine and aminopyrimidine derivatives, including those similar to 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, demonstrate unique crystal structures with R22(8) motifs formed through hydrogen bonding between protonated pyrimidine rings and sulfonate groups. These structures mimic carboxylate anions' mode of association with 2-aminopyrimidines (Balasubramani, Muthiah, & Lynch, 2007).

2. Novel Tricyclic Ring Systems

  • Pyrrolo[3,4‐e][1,2,3]triazolo[1,5‐a]pyrimidine and Pyrrolo[3,4‐d] [1,2,3]triazolo[1,5‐a]pyrimidine : Derivatives of these tricyclic ring systems have been synthesized, showcasing the potential for developing biologically active compounds using structures related to 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Lauria et al., 2000).

3. Antifungal Activity

  • Pyrrole and Pyrrolo[2,3-d]pyrimidine Derivatives Containing Sulfonamido Moieties : Compounds with structures similar to 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have shown significant antifungal activity. This highlights its potential in developing antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

4. Synthesis and Discovery in Chemotherapy

  • High Affinity Folate Receptor-Specific Inhibitors : Pyrrolo[2,3-d]pyrimidine antifolates, related to the structure , have been synthesized and identified as potent inhibitors with applications in chemotherapy, particularly for targeting folate receptors in tumor cells (Deng et al., 2008).

5. Structural and Spectroscopic Studies

  • Rhenium(III) and Rhenium(V) 4,6-Dimethylpyrimidine-2-thiolate/Triphenylphosphine Mixed Complexes : These complexes provide insights into the structural and spectroscopic properties of compounds including 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, which can be useful in various chemical applications (Battistuzzi et al., 1989).

6. Antitumor Activity

  • Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives : Certain derivatives, structurally similar to 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have shown antitumor activity in experimental models. This indicates potential applications in cancer research and therapy (Ramasamy et al., 1990).

Safety And Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and its biological activity. Some pyrimidine derivatives are used as drugs and have been associated with various side effects .

Future Directions

There is ongoing research into the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(2,5-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAOACBMKAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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